molecular formula C29H36N2O8S2 B607637 Trimebutine (3-TCBS) CAS No. 1456509-46-8

Trimebutine (3-TCBS)

Cat. No.: B607637
CAS No.: 1456509-46-8
M. Wt: 604.7 g/mol
InChI Key: ACKBGPXURGPUEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Trimebutine 3-thiocarbamoylbenzenesulfonate involves the reaction of trimebutine with 3-thiocarbamoylbenzenesulfonate. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: : Industrial production of Trimebutine 3-thiocarbamoylbenzenesulfonate follows a similar synthetic route but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in the industrial production process .

Chemical Reactions Analysis

Types of Reactions: : Trimebutine 3-thiocarbamoylbenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various derivatives of Trimebutine 3-thiocarbamoylbenzenesulfonate, which may exhibit different pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Trimebutine 3-thiocarbamoylbenzenesulfonate is unique due to the addition of the 3-thiocarbamoylbenzenesulfonate moiety, which enhances its analgesic effects by releasing hydrogen sulfide (H2S) in vivo . This modification provides a dual mechanism of action, combining the opioid receptor agonism of Trimebutine with the colonic analgesic effects of hydrogen sulfide .

Properties

CAS No.

1456509-46-8

Molecular Formula

C29H36N2O8S2

Molecular Weight

604.7 g/mol

IUPAC Name

3-carbamothioylbenzenesulfonic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C22H29NO5.C7H7NO3S2/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;8-7(12)5-2-1-3-6(4-5)13(9,10)11/h8-14H,7,15H2,1-6H3;1-4H,(H2,8,12)(H,9,10,11)

InChI Key

ACKBGPXURGPUEW-UHFFFAOYSA-N

SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C1=CC(=CC(=C1)S(=O)(=O)O)C(=S)N

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C1=CC(=CC(=C1)S(=O)(=O)O)C(=S)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GIC-1001;  GIC1001;  GIC 1001;  GIC1001 TB-905-02;  GIC1001 CTB salt;  GIC1001 3-carbamothioylbenzenesulfonate salt.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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